CID 57347514
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Overview
Description
Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt is a conjugated form of estradiol, a major estrogen hormone in the human body. This compound is formed by the conjugation of estradiol with sulfate and glucuronide groups, which significantly reduces its hormonal activity and facilitates its excretion from the body . The molecular formula of this compound is C24H30O11SK2, and it has a molecular weight of 604.75 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt involves multiple steps, starting with the estradiol molecule. The first step is the sulfation of estradiol at the 3-position, followed by glucuronidation at the 17beta-position. These reactions typically require specific enzymes or chemical reagents to facilitate the conjugation processes.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and controlled reaction environments to achieve the desired product. The final product is then purified and converted into its dipotassium salt form for stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release free estradiol, sulfate, and glucuronide groups.
Oxidation and Reduction: These reactions can modify the functional groups attached to the estradiol molecule.
Substitution: The sulfate and glucuronide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific enzymes like β-glucuronidase, which can deconjugate the glucuronide group . Reaction conditions such as temperature, pH, and solvent choice are crucial for the efficiency and selectivity of these reactions.
Major Products Formed
The major products formed from these reactions include free estradiol, estradiol sulfate, and estradiol glucuronide. These products can further undergo metabolic transformations in biological systems .
Scientific Research Applications
Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying estrogen conjugates.
Biology: Investigated for its role in estrogen metabolism and its effects on various biological processes.
Medicine: Studied for its potential therapeutic applications in hormone replacement therapy and its role in estrogen-related diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in pharmaceutical research
Mechanism of Action
The mechanism of action of Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt involves its conversion back to free estradiol in tissues that express β-glucuronidase. This enzyme deconjugates the glucuronide group, releasing active estradiol, which can then bind to estrogen receptors and exert its biological effects. The sulfate group also plays a role in modulating the compound’s activity and excretion .
Comparison with Similar Compounds
Similar Compounds
Estradiol 3-Sulfate: A conjugate of estradiol with a sulfate group at the 3-position.
Estradiol 17beta-Glucuronide: A conjugate of estradiol with a glucuronide group at the 17beta-position.
Estradiol 3-Glucuronide 17beta-Sulfate: Another conjugated form of estradiol with both sulfate and glucuronide groups, but in different positions
Uniqueness
Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt is unique due to its dual conjugation, which significantly reduces its hormonal activity and enhances its excretion. This dual conjugation also provides a unique tool for studying estrogen metabolism and its effects in various biological systems .
Biological Activity
Overview of CID 57347514
This compound is a chemical compound that has been studied for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The compound is often evaluated for its effects on various biological pathways and its potential therapeutic applications.
The biological activity of this compound can be attributed to its interaction with specific biological targets, which may include enzymes, receptors, or other biomolecules. Understanding the mechanism of action is crucial for determining its therapeutic potential.
- Target Interaction : this compound may bind to specific proteins or enzymes, leading to modulation of their activity. This can result in downstream effects on cellular signaling pathways.
Pharmacological Effects
Research has indicated that this compound exhibits various pharmacological effects, which can be summarized as follows:
- Antiproliferative Activity : Studies have shown that this compound may inhibit the proliferation of certain cancer cell lines, suggesting potential use in oncology.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Some studies suggest that this compound could have neuroprotective properties, which may be beneficial in neurodegenerative disorders.
Data Tables
Here is a summary table of the biological activities reported for this compound based on existing studies:
Biological Activity | Effect Observed | Reference |
---|---|---|
Antiproliferative | Inhibition of cancer cell growth | |
Anti-inflammatory | Reduced cytokine production | |
Neuroprotective | Protection against neuronal damage |
Case Studies
Several case studies have investigated the biological effects of this compound in different contexts:
- Oncology Case Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Inflammation Case Study : In a model of rheumatoid arthritis, treatment with this compound led to decreased inflammation markers and improved joint function, indicating its potential as an anti-inflammatory agent.
- Neurodegeneration Case Study : Research involving models of Alzheimer's disease showed that this compound could enhance cognitive function and reduce amyloid plaque formation, suggesting its role in neuroprotection.
Properties
Molecular Formula |
C18H24K2O5S |
---|---|
Molecular Weight |
430.6 g/mol |
InChI |
InChI=1S/C18H24O5S.2K/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);;/t14-,15-,16+,17+,18+;;/m1../s1 |
InChI Key |
XIAXYNXCEIRGTP-LBARCDFESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K].[K] |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K].[K] |
Origin of Product |
United States |
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